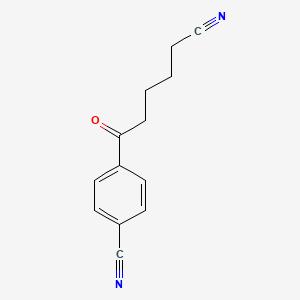

6-(4-Cyanophenyl)-6-oxohexanenitrile

Übersicht

Beschreibung

The compound “6-(4-Cyanophenyl)-6-oxohexanenitrile” is an organic compound containing a cyanophenyl group and a nitrile group. The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, and the nitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would likely consist of a benzene ring attached to a six-carbon chain with a nitrile group at the end. The fourth carbon of the benzene ring would also be attached to a cyanide group .Chemical Reactions Analysis

Again, while specific reactions involving “6-(4-Cyanophenyl)-6-oxohexanenitrile” are not available, similar compounds undergo a variety of reactions. For instance, phenol hydrogenation is a common reaction used to produce cyclohexanone and cyclohexanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would depend on its specific structure. For example, “N-(4-Cyanophenyl)-glycine” has a melting point of 237 °C and a density of 1.30 g/cm3 .Wissenschaftliche Forschungsanwendungen

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of side chain liquid crystal polymers . These polymers have been extensively studied due to their considerable application potential in a range of advanced technologies .

Method of Application

The compound is used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) by free radical polymerization .

Results or Outcomes

The thermotropic properties of these copolymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements were employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Organic Chemistry

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas . These compounds are known to exhibit a wide variety of biological activities and have been used as ligands in the extraction, separation, and determination of heavy metals .

Method of Application

The compound is used in the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

Results or Outcomes

The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods. The crystal structure of the title compound was determined by an X-ray single-crystal technique .

High-k Dielectric Materials

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) .

Method of Application

The compound is used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) by free radical polymerization .

Results or Outcomes

The thermotropic properties of these copolymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements were employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Biosensing Applications

Application

Perylene and its derivatives, including “6-(4-Cyanophenyl)-6-oxohexanenitrile”, have attracted extensive attention due to their excellent photoelectric activity and good structural controllability . They are used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .

Method of Application

The compound is used in the synthesis of perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene .

Results or Outcomes

The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .

High-k Dielectric Materials for Organic Field Effect Transistors (OFETs)

Application

“6-(4-Cyanophenyl)-6-oxohexanenitrile” is used in the synthesis of high-k dielectric materials for organic field effect transistors (OFETs) .

Method of Application

The compound is used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with methyl methacrylate (MMA) and 4-benzoylphenyl methacrylate (BPMA) by free radical polymerization .

Results or Outcomes

The thermotropic properties of these copolymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements were employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Biosensing Applications

Application

Perylene and its derivatives, including “6-(4-Cyanophenyl)-6-oxohexanenitrile”, have attracted extensive attention due to their excellent photoelectric activity and good structural controllability . They are used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .

Method of Application

The compound is used in the synthesis of perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene .

Results or Outcomes

The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(5-cyanopentanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMMMHHOYAIIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642227 | |

| Record name | 4-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Cyanophenyl)-6-oxohexanenitrile | |

CAS RN |

898767-51-6 | |

| Record name | 4-Cyano-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.